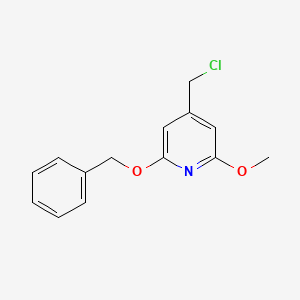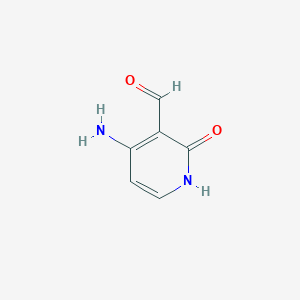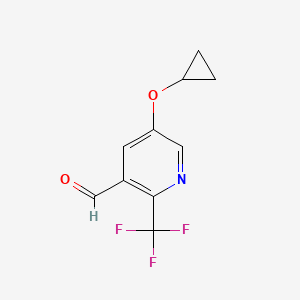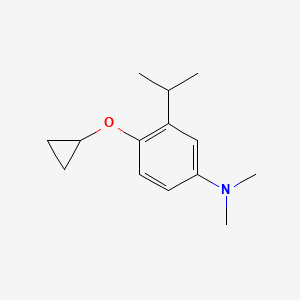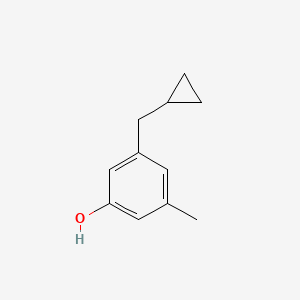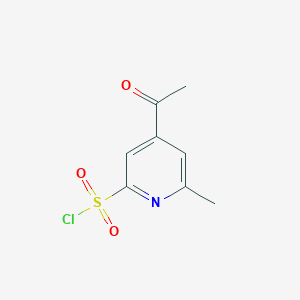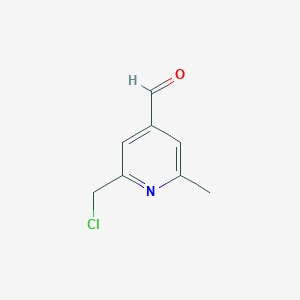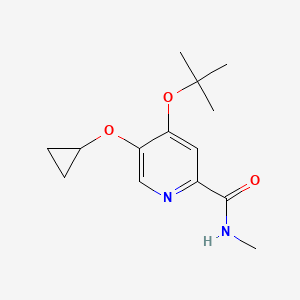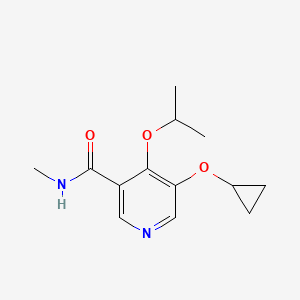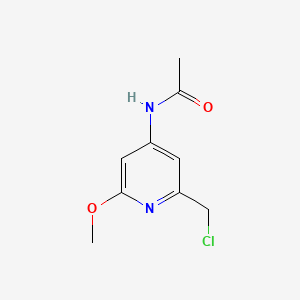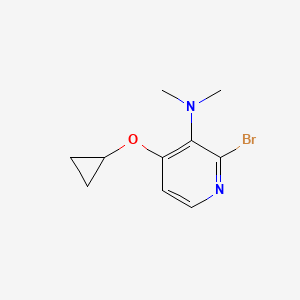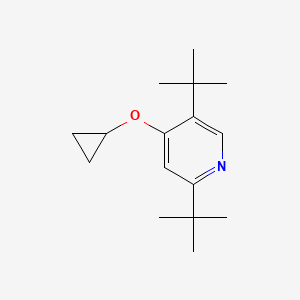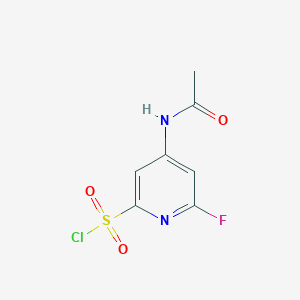
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-fluoropyridine-2-amine to form 4-(Acetylamino)-6-fluoropyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: This reaction can be carried out using water or aqueous base under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
作用機序
The mechanism of action of 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylamino and sulfonyl chloride groups are key functional groups that can form covalent bonds with target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it a valuable compound in drug design and other applications where these properties are desirable.
特性
分子式 |
C7H6ClFN2O3S |
|---|---|
分子量 |
252.65 g/mol |
IUPAC名 |
4-acetamido-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClFN2O3S/c1-4(12)10-5-2-6(9)11-7(3-5)15(8,13)14/h2-3H,1H3,(H,10,11,12) |
InChIキー |
JZWKMJWLJZIVLB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



